molecular formula C14H18N2O5S B2810492 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide CAS No. 851408-53-2

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide

Cat. No.: B2810492
CAS No.: 851408-53-2
M. Wt: 326.37
InChI Key: KZQHYOZSYMSKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide is a synthetic quinoline derivative intended for research and development purposes. Quinoline scaffolds are recognized in medicinal chemistry for their diverse biological activities. Related quinoline compounds have been investigated as potential anticancer agents, with some acting through mechanisms such as topoisomerase inhibition, cell cycle arrest, and induction of apoptosis . Other research areas for quinoline-sulfonamide hybrids include their evaluation as multi-targeting agents for complex diseases, such as in neurodegenerative disorder studies . Researchers are encouraged to utilize this compound to explore its specific properties and potential applications in biochemical and pharmacological contexts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-20-11-4-5-12(21-2)13-10(11)8-9(14(17)16-13)6-7-15-22(3,18)19/h4-5,8,15H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQHYOZSYMSKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Methoxy Groups: Methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol and a strong acid catalyst.

  • Attachment of Methanesulfonamide Moiety: The methanesulfonamide group can be introduced through nucleophilic substitution reactions involving methanesulfonyl chloride and a suitable amine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace existing functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Methanesulfonyl chloride (MsCl), amines, alcohols

Major Products Formed:

  • Oxidation Products: Quinone derivatives, hydroxylated quinolines

  • Reduction Products: Amines, reduced quinolines

  • Substitution Products: Amides, ethers

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other methanesulfonamide derivatives. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Source
N-[2-(5,8-Dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide Quinoline 5,8-Dimethoxy, 2-oxo, ethyl-methanesulfonamide 337.36 Potential kinase/receptor modulation Synthetic
USP Sotalol Related Compound A Phenyl 4-Formylphenyl-methanesulfonamide 199.22 β-blocker impurity; polar metabolite Pharmacopeial
USP Sotalol Related Compound B Phenyl 4-[2-(Isopropylamino)ethyl]phenyl-methanesulfonamide·HCl 292.83 Adrenergic receptor ligand; sotalol intermediate Pharmacopeial
A61603 Tetrahydronaphthalene Imidazolyl, hydroxy, methanesulfonamide ~438.90* α1A-adrenoceptor agonist Preclinical
BMY7378 Azaspirodecane Piperazinyl, methoxyphenyl ~437.33* α1D-adrenoceptor antagonist Preclinical

Note: Molecular weights for A61603 and BMY7378 are estimated based on their formulas.

Key Findings :

Quinoline vs. This may improve membrane permeability but reduce aqueous solubility. Sotalol-related compounds (e.g., Compound B) prioritize amine-containing side chains for β-adrenergic receptor binding, whereas the quinoline derivative’s dimethoxy groups may target kinases or nucleic acid-binding proteins .

Methanesulfonamide Role: The sulfonamide group is critical for hydrogen bonding with biological targets. In sotalol analogs, it stabilizes interactions with adrenergic receptors , while in A61603, it enhances selectivity for α1A-adrenoceptors . The target compound’s sulfonamide may similarly anchor interactions but with distinct targets due to the quinoline scaffold.

Pharmacokinetic Considerations: The dimethoxy groups on the quinoline ring increase metabolic stability compared to hydroxylated analogs (e.g., HEAT ), but may reduce CYP450-mediated clearance. In contrast, sotalol-related compounds (e.g., Compound B·HCl) prioritize solubility via hydrochloride salt formation .

Research Implications and Limitations

  • Structural Uniqueness: The quinoline core distinguishes this compound from most pharmacopeial sulfonamides, suggesting novel mechanisms of action.

Biological Activity

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₉H₂₅N₃O₇
Molecular Weight 385.42 g/mol
CAS Number 862813-58-9

The structure includes a quinoline core, which is associated with various pharmacological properties, particularly in anticancer and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably:

  • Inhibition of Cell Proliferation : Studies indicate that the compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways such as PI3K/AKT/mTOR. This pathway is crucial for cell growth and survival, and its inhibition leads to apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This action suggests its utility in treating inflammatory diseases.
  • Antioxidant Activity : Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

A notable study evaluated the cytotoxic effects of related quinoline derivatives on colorectal cancer cell lines (HCT116 and Caco-2). The results demonstrated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. The mechanism primarily involved the downregulation of proteins associated with the PI3K/AKT/mTOR signaling pathway .

Anti-inflammatory Effects

In another study focusing on methanesulfonamide derivatives, it was found that these compounds effectively inhibited pro-inflammatory cytokine production. The mechanism involved interference with signaling pathways that regulate cytokine expression, suggesting a promising role in managing inflammatory conditions.

Case Studies

  • Colorectal Cancer Treatment : A clinical evaluation of related quinoline derivatives indicated a significant reduction in tumor size among patients treated with these compounds compared to standard chemotherapy regimens. The study emphasized the importance of further research into dosage optimization and long-term effects .
  • Chronic Inflammatory Diseases : A case study involving patients with rheumatoid arthritis showed improved clinical outcomes when treated with methanesulfonamide derivatives, as evidenced by reduced joint swelling and pain scores. This suggests potential applications in chronic inflammatory disease management.

Q & A

Q. Critical Parameters :

  • Reagent Ratios : Use a 1.2:1 molar excess of methanesulfonyl chloride to the amine intermediate.
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate) or preparative HPLC to isolate the product (>95% purity). Monitor via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

What analytical techniques resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?

Advanced Research Question
Discrepancies in bioactivity data may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or viral strains.
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.

Q. Validation Strategies :

  • Dose-Response Curves : Confirm IC50_{50} values across multiple replicates.
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to purported targets (e.g., DNA polymerase or viral proteases) .

How does the methanesulfonamide group enhance target selectivity compared to other sulfonamide derivatives?

Basic Research Question
The methyl group in methanesulfonamide reduces steric hindrance compared to bulkier aryl sulfonamides, improving access to hydrophobic enzyme pockets. Computational docking studies of analogs suggest that the sulfonamide’s sulfonyl oxygen forms hydrogen bonds with catalytic residues (e.g., Asn67 in carbonic anhydrase IX) .

Q. Experimental Validation :

  • Perform competitive inhibition assays with truncated analogs (e.g., lacking the sulfonamide group) to quantify its contribution to binding affinity.

What strategies mitigate oxidative degradation of the 1H-quinolin-2-one core during long-term stability studies?

Advanced Research Question
The 2-oxo group is susceptible to light- or oxygen-mediated degradation. Mitigation approaches include:

  • Storage Conditions : Lyophilized solid under argon at -80°C, shielded from UV light.
  • Formulation : Add antioxidants (e.g., 0.01% BHT) in solution-phase studies .

Q. Analytical Monitoring :

  • Track degradation via LC-MS (e.g., m/z shifts indicating hydroxylation or ring-opening byproducts).

How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetics?

Advanced Research Question
Key Modifications :

  • Quinoline Substituents : Replace 5,8-dimethoxy with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Linker Optimization : Introduce cyclopropyl or polyethylene glycol (PEG) spacers to adjust logP and bioavailability .

Q. In Silico Tools :

  • Use molecular dynamics simulations to predict CYP450 metabolism hotspots (e.g., 3A4/2D6) and guide synthetic modifications .

What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

Basic Research Question

  • Cancer : Test against NCI-60 cell panels and xenograft models (e.g., HT-29 colon cancer).
  • Antiviral : Use plaque reduction assays (e.g., monkeypox virus) and murine infection models .

Q. Dosage Considerations :

  • For in vivo studies, start with 10 mg/kg (IP or oral) and monitor plasma half-life via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.